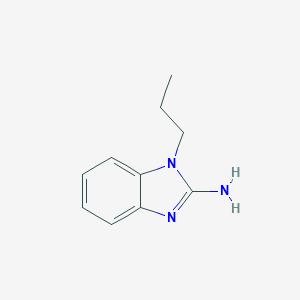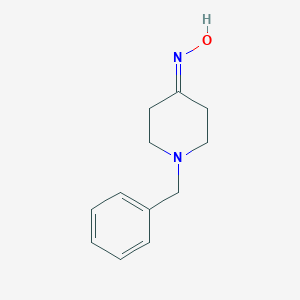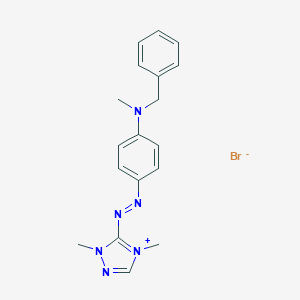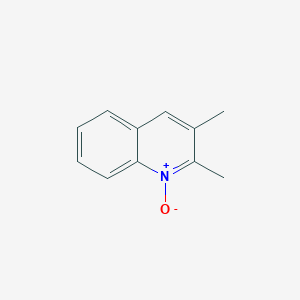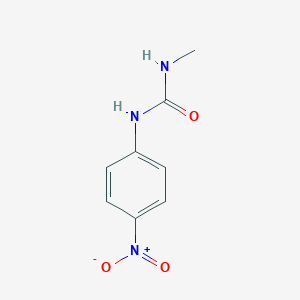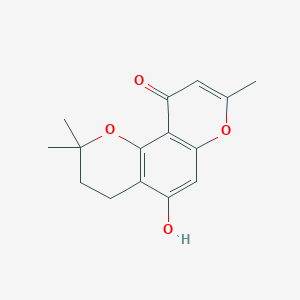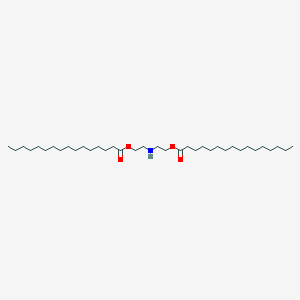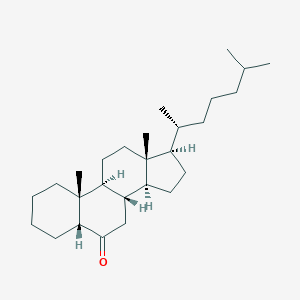
Coprostan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coprostan-6-one is a steroid compound that is commonly found in human feces. It is a member of the coprostanol family, which includes other steroid compounds such as coprostanol and cholestanol. Coprostan-6-one has been the subject of scientific research due to its potential applications in various fields such as medicine, biochemistry, and environmental science.
Aplicaciones Científicas De Investigación
Coprostan-6-one has been studied for its potential applications in various fields. In medicine, it has been studied for its potential as a biomarker for certain diseases such as colorectal cancer. In biochemistry, it has been studied for its role in the gut microbiome and its potential as a target for drug development. In environmental science, it has been studied for its potential as an indicator of fecal pollution in water sources.
Mecanismo De Acción
The mechanism of action of coprostan-6-one is not fully understood. However, it is believed to play a role in the gut microbiome and may have effects on the immune system and inflammation.
Efectos Bioquímicos Y Fisiológicos
Coprostan-6-one has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and may play a role in the gut microbiome. It has also been shown to have effects on the immune system and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coprostan-6-one has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research. However, one limitation is that it is not well understood and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
For research include investigating its potential as a biomarker, studying its role in the gut microbiome, and further understanding its mechanism of action and effects on the immune system and inflammation.
Métodos De Síntesis
Coprostan-6-one can be synthesized through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemical reactions to produce coprostan-6-one from precursor molecules. Microbial transformation, on the other hand, involves the use of microorganisms to convert precursor molecules into coprostan-6-one. Both methods have been used in scientific research to produce coprostan-6-one for various applications.
Propiedades
Número CAS |
13713-79-6 |
|---|---|
Nombre del producto |
Coprostan-6-one |
Fórmula molecular |
C27H46O |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |
Clave InChI |
WSSZZUWWCXSGKJ-HVPCJGPWSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
Sinónimos |
Coprostan-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



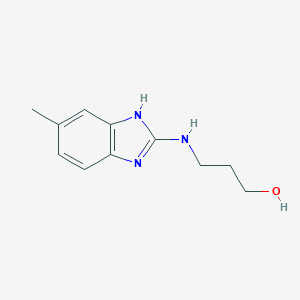
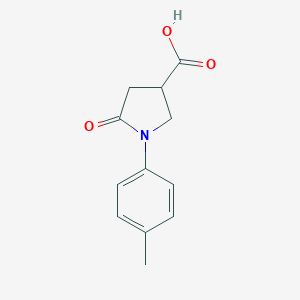
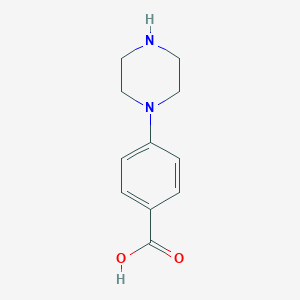
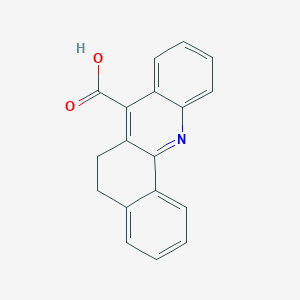
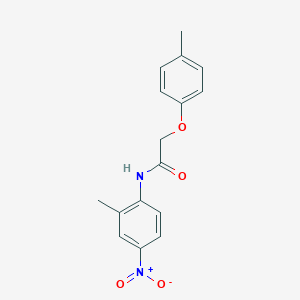
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
